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Compound of Interest

Compound Name:
2-Ethoxy-4-morpholin-4-yl-

benzaldehyde

CAS No.: 879047-50-4

Cat. No.: B1310271

Get Quote

Molecular Weight & Physicochemical Characterization Guide

Executive Summary
2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) is a pharmacophore building

block used primarily in the synthesis of small-molecule kinase inhibitors and anticancer agents

(e.g., TFCP2 inhibitors for hepatocellular carcinoma).[1][2][3]

This guide addresses a common critical error in drug development: distinguishing this

compound from its structural isomer, 4-(2-morpholinoethoxy)benzaldehyde (CAS 82625-45-4).

[2][3] While both share the exact molecular weight (235.28 g/mol ) and formula (C₁₃H₁₇NO₃),

their electronic properties and reactivity profiles differ significantly due to the connectivity of the

morpholine ring.[2]

Physicochemical Specifications
The following data establishes the baseline for identity confirmation during Quality Control

(QC).
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Molecular Weight & Formula
Parameter Value Unit Notes

Average Molecular

Weight
235.28 g/mol

Standard for

stoichiometric

calculations.[2][3]

Monoisotopic Mass 235.1208 Da

Critical for High-

Resolution Mass

Spectrometry

(HRMS).[2][3]

Molecular Formula C₁₃H₁₇NO₃ - -

CAS Registry Number 879047-50-4 -

Distinct from the

ether-linked isomer

(82625-45-4).[1][2][3]

Physical Properties & Solubility[2]
Appearance: Typically a pale yellow to yellow-brown solid or viscous oil (purity dependent).

[2][3]

Solubility (Predicted):

High: DMSO, DMF, Dichloromethane, Chloroform.

Moderate: Ethanol, Methanol.[2][3]

Low/Insoluble: Water (requires protonation or cosolvent).[2][3]

LogP (Predicted): ~1.5 – 2.0 (Lipophilic, membrane permeable).[2]

H-Bond Acceptors: 4 (Morpholine O, N, Ethoxy O, Carbonyl O).[2]

H-Bond Donors: 0.

Synthetic Route & Manufacturing
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To ensure high purity and scalability, the Nucleophilic Aromatic Substitution (SₙAr) pathway is

the industry standard.[2] This method avoids the formation of regioisomers common in

electrophilic substitution routes.[2][3]

Synthesis Protocol (SₙAr Strategy)
Reaction Principle: The para-fluorine atom in 2-ethoxy-4-fluorobenzaldehyde is activated for

nucleophilic attack by the ortho-ethoxy group and the electron-withdrawing aldehyde moiety.[2]

[3]

Reagents:

Substrate: 2-Ethoxy-4-fluorobenzaldehyde (CAS 10031-82-0 analog).[2][3]

Nucleophile: Morpholine (Excess, 1.2–1.5 eq).[2][3]

Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).[2][3]

Solvent: DMF or DMSO (Polar aprotic facilitates SₙAr).[2][3]

Step-by-Step Methodology:

Charge: Load 2-ethoxy-4-fluorobenzaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) into a reactor

inerted with Nitrogen.

Solvation: Add anhydrous DMF (5-10 volumes). Stir to create a suspension.

Addition: Add Morpholine (1.2 eq) dropwise to control exotherm.

Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or LC-MS until the

starting fluoride is <1%.[2][3]

Workup: Cool to room temperature. Pour into ice-water (precipitation typically occurs).[2][3]

Filter the solid or extract with Ethyl Acetate.[2][3]

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography

(Eluent: Hexane/EtOAc).
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Pathway Visualization
The following diagram illustrates the validated synthetic pathway and the critical distinction from

its isomer.
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Figure 1: SₙAr synthesis route for the target compound, highlighting the divergence from the

ether-linked isomer.

Analytical Characterization & Validation
Trustworthiness in research data relies on rigorous characterization.[2][3] The following

analytical signatures confirm the identity of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Mass Spectrometry (LC-MS)[2][3]
Ionization Mode: ESI Positive (+).[2][3]

Expected Parent Ion [M+H]⁺:236.13 m/z.[2][3]

Fragmentation Pattern:

Loss of Ethylene (-28 Da) from the ethoxy group.[2][3]
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Morpholine ring cleavage.[2][3]

Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ or DMSO-d₆.[2][3]

Aldehyde (-CHO): Singlet at ~10.1 ppm.[2][3][4] (Distinctive diagnostic peak).[2][3]

Aromatic Protons:

H-6 (Doublet, ~7.7 ppm): Ortho to aldehyde, deshielded.[2][3]

H-5 (Doublet of doublets, ~6.5 ppm): Ortho to morpholine.[2][3]

H-3 (Singlet/Doublet, ~6.3 ppm): Ortho to ethoxy and morpholine.[2][3]

Ethoxy Group:

-OCH₂- (Quartet, ~4.1 ppm).[2][3]

-CH₃ (Triplet, ~1.4 ppm).[2][3]

Morpholine Ring:

-O-CH₂- (Triplet, ~3.8 ppm, 4H).[2][3]

-N-CH₂- (Triplet, ~3.3 ppm, 4H).[2][3]

Applications in Drug Discovery
This benzaldehyde derivative serves as a "linchpin" intermediate.[2][3] The aldehyde

functionality allows for rapid diversification into complex scaffolds.[2][3]

Reductive Amination: Reaction with amines followed by reduction (NaBH₄) yields

benzylamine derivatives, common in GPCR ligands.[2][3]

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)

generates acrylonitrile derivatives, often used as Michael acceptors in covalent inhibitors.[2]

[3]
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Heterocycle Formation: Cyclization with hydrazines or amidines to form quinazolines or

phthalazines (e.g., Gefitinib analogs).[2][3]

Experimental Workflow: Lead Optimization
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4-yl-benzaldehyde
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(R-NH2 / NaBH(OAc)3)
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Click to download full resolution via product page

Figure 2: Divergent synthesis workflows utilizing the aldehyde handle for library generation.

Safety & Handling (SDS Summary)
GHS Classification: Warning.[1][2][3]

Hazard Statements:

H302: Harmful if swallowed.[2][3]

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2][3]

H335: May cause respiratory irritation.[2][3]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to

oxidation to benzoic acids upon prolonged air exposure.[2][3]

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Morpholinoethoxy_benzaldehyde
https://www.huatengsci.com/products/518/mailto:sales@huatengsci.com?page=4817
https://www.benchchem.com/product/b1310271/docs?utm_src=pdf-body-img#technical-profile-2-ethoxy-4-morpholin-4-yl-benzaldehyde
https://www.bldpharm.com/products/404010-32-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Morpholinoethoxy_benzaldehyde
https://www.huatengsci.com/products/518/mailto:sales@huatengsci.com?page=4817
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Morpholinoethoxy_benzaldehyde
https://www.huatengsci.com/products/518/mailto:sales@huatengsci.com?page=4817
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Morpholinoethoxy_benzaldehyde
https://www.huatengsci.com/products/518/mailto:sales@huatengsci.com?page=4817
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Morpholinoethoxy_benzaldehyde
https://www.huatengsci.com/products/518/mailto:sales@huatengsci.com?page=4817
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Morpholinoethoxy_benzaldehyde
https://www.huatengsci.com/products/518/mailto:sales@huatengsci.com?page=4817
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Morpholinoethoxy_benzaldehyde
https://www.huatengsci.com/products/518/mailto:sales@huatengsci.com?page=4817
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (2025).[2][3] Compound Summary: 4-(2-morpholinoethoxy)benzaldehyde (Isomer

Comparison). National Library of Medicine.[2][3] Link[2]

American Chemical Society (ACS). (2025).[2][3] Preclinical Lead Optimization of Small

Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal

Chemistry. Link[2]

BLD Pharm. (2024).[2][3] Product Analysis: 2-Ethoxy-4-morpholinobenzaldehyde (CAS

879047-50-4).[1][2][3][5][6] BLD Pharm Repository.[1][2][3][6] Link

ChemicalBook. (2025).[2][3] Safety Data Sheet & Synthesis of Morpholine Benzaldehydes.

Link

PrepChem. (2024).[2][3] Standard Procedures for Nucleophilic Aromatic Substitution with

Morpholine. Link(Note: Reference for general SNAr methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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